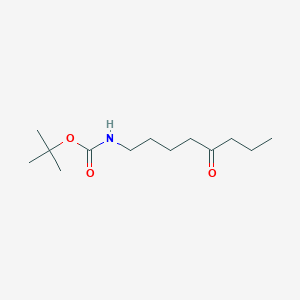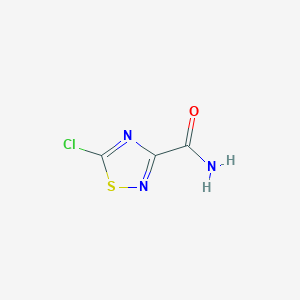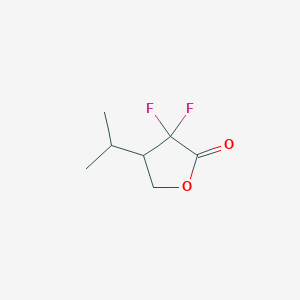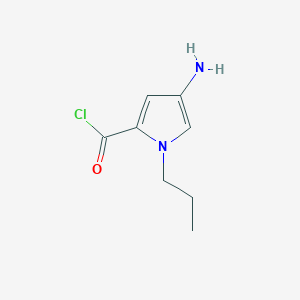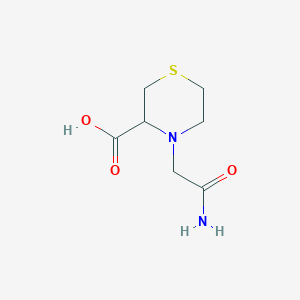
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H12N2O3S and a molecular weight of 204.24 g/mol This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine-3-carboxylic acid with carbamoylmethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its thiomorpholine ring. The sulfur and nitrogen atoms in the ring can act as donor atoms, forming stable chelates with various metals. This interaction can influence the stability and reactivity of the compound under different chemical conditions .
類似化合物との比較
Similar Compounds
Thiomorpholine-3-carboxylic acid: A related compound with a similar structure but lacking the carbamoylmethyl group.
1,4-Thiazane-3-carboxylic acid: Another similar compound with a thiazane ring structure.
Uniqueness
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C7H12N2O3S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
4-(2-amino-2-oxoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3S/c8-6(10)3-9-1-2-13-4-5(9)7(11)12/h5H,1-4H2,(H2,8,10)(H,11,12) |
InChIキー |
PBDQBTNVYRQAPG-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


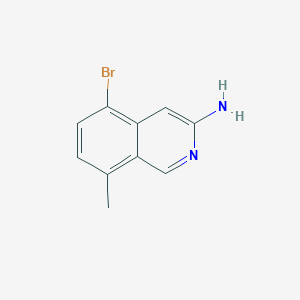
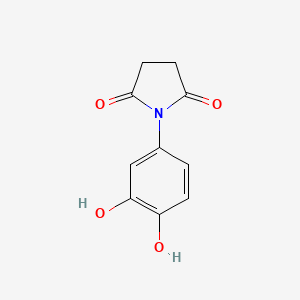
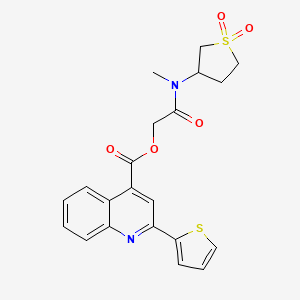
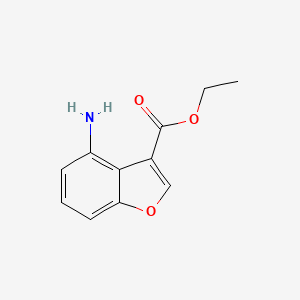
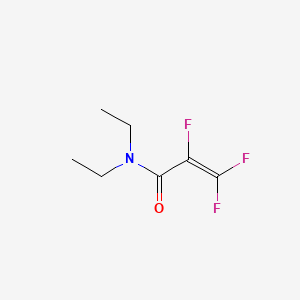
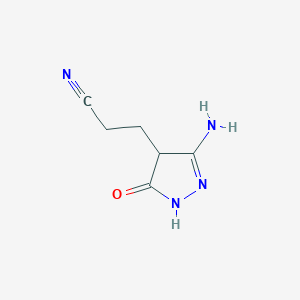
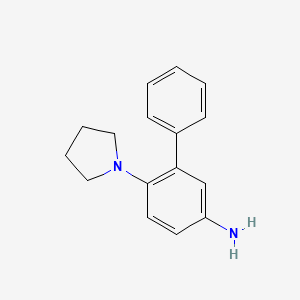
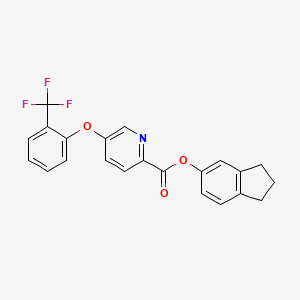
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
